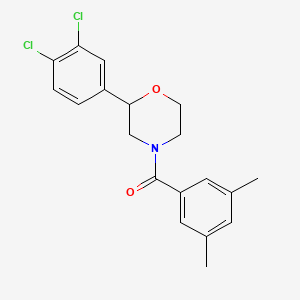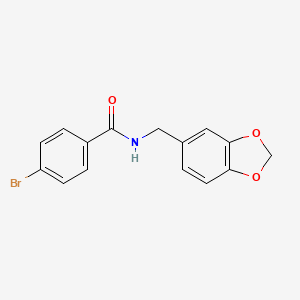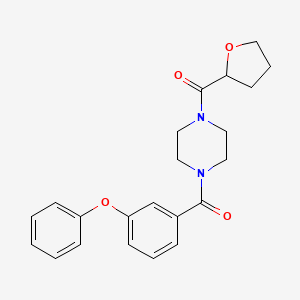![molecular formula C16H17N3O4S B5317182 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biological and biochemical experiments due to its unique properties. PIPES is a versatile compound that has a wide range of applications in various fields of research.
Mécanisme D'action
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid acts as a buffer by accepting or donating protons in order to maintain a stable pH. It is a zwitterionic compound, which means that it has both positive and negative charges. This allows it to interact with both acidic and basic molecules, making it an effective buffer in a wide range of pH conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid has a number of advantages for lab experiments. It is an effective buffer in the physiological pH range, and it has low ionic strength and low UV absorbance. This compound also has low interference with enzyme activity, making it an ideal buffer for many experiments.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in certain solutions. This compound can also be expensive, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research involving 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid. One potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of this compound, and how these properties can be used to develop new treatments for various diseases.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is an effective buffer in the physiological pH range, and it has low ionic strength and low UV absorbance. This compound has a number of potential future directions for research, and it is likely to continue to be an important compound in many fields of science.
Méthodes De Synthèse
The synthesis of 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid can be achieved through a multistep process that involves the reaction of 4-chlorobenzoic acid with pyridine-2-amine to form 4-(pyridin-2-yl)benzoic acid. This intermediate is then reacted with piperazine to form this compound. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid is commonly used as a buffer in biological and biochemical experiments due to its unique properties. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. This compound is also known for its low ionic strength, low UV absorbance, and low interference with enzyme activity, making it an ideal buffer for many experiments.
Propriétés
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(21)13-4-3-5-14(12-13)24(22,23)19-10-8-18(9-11-19)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNOTRFKLXXILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)
![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)


![1-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5317152.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)



![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)